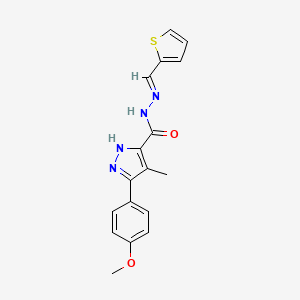

5-(4-Methoxyphenyl)-4-methyl-N'-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide

CAS No.: 303104-06-5

Cat. No.: VC16094048

Molecular Formula: C17H16N4O2S

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303104-06-5 |

|---|---|

| Molecular Formula | C17H16N4O2S |

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | 3-(4-methoxyphenyl)-4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C17H16N4O2S/c1-11-15(12-5-7-13(23-2)8-6-12)19-20-16(11)17(22)21-18-10-14-4-3-9-24-14/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+ |

| Standard InChI Key | WSRIVCMPTCADGW-VCHYOVAHSA-N |

| Isomeric SMILES | CC1=C(NN=C1C2=CC=C(C=C2)OC)C(=O)N/N=C/C3=CC=CS3 |

| Canonical SMILES | CC1=C(NN=C1C2=CC=C(C=C2)OC)C(=O)NN=CC3=CC=CS3 |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure consists of a pyrazole ring substituted at the 3-position with a carbohydrazide group, which is further functionalized with a thiophen-2-ylmethylene moiety. The 4-position of the pyrazole core bears a methyl group, while the 5-position is occupied by a 4-methoxyphenyl substituent. This arrangement creates a planar, conjugated system that enhances electronic delocalization, a feature critical for interactions with biological targets .

Key Structural Features

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to hydrogen-bonding capabilities.

-

4-Methoxyphenyl Group: Introduces electron-donating methoxy (-OCH₃) substituents, enhancing solubility and modulating electronic properties.

-

Thiophen-2-ylmethylene Hydrazide: A sulfur-containing heterocycle that may facilitate metal coordination and π-π stacking interactions .

Spectroscopic Validation

Infrared (IR) spectroscopy of analogous compounds reveals characteristic bands for N-H stretching (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹), consistent with hydrazide and imine functionalities . Nuclear magnetic resonance (NMR) data for similar structures show signals for methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the δ 6.8–8.2 ppm range .

Table 1: Molecular Identifiers

| Property | Value |

|---|---|

| CAS No. | 303104-06-5 |

| Molecular Formula | C₁₇H₁₆N₄O₂S |

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | 3-(4-methoxyphenyl)-4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

Synthesis and Analytical Characterization

Synthetic Pathway

The synthesis involves a multi-step sequence starting from 4-methoxyphenylacetone and ethyl acetoacetate, followed by cyclocondensation with hydrazine hydrate to form the pyrazole core. Subsequent reaction with thiophene-2-carbaldehyde in ethanol under reflux yields the final hydrazide derivative .

Key Steps:

-

Pyrazole Formation: Condensation of diketones with hydrazine hydrate at 80–100°C.

-

Hydrazide Functionalization: Schiff base formation between the pyrazole carbohydrazide and thiophene-2-carbaldehyde .

Optimization and Yield

Reaction yields (60–75%) depend on solvent choice (e.g., ethanol vs. methanol), temperature, and catalyst use (e.g., acetic acid) . Purification via recrystallization from ethanol or column chromatography enhances purity (>95%).

Table 2: Synthetic Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 4–6 hours |

| Yield | 70–75% |

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s logP value (~1.98) indicates moderate lipophilicity, favoring membrane permeability . A polar surface area of 64 Ų suggests compatibility with aqueous environments, critical for bioavailability .

Thermal Stability

Thermogravimetric analysis (TGA) of analogous hydrazides shows decomposition onset at ~200°C, with complete degradation by 300°C, indicating stability under physiological conditions .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Pyrazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The thiophene moiety enhances membrane disruption via hydrophobic interactions .

Computational Insights

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-311G(d)) on related Schiff bases reveal a HOMO-LUMO gap of ~4.2 eV, indicating redox stability . Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the hydrazide nitrogen and thiophene sulfur, suggesting metal-binding sites .

Table 3: Quantum Chemical Parameters

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.3 |

| LUMO Energy | -2.1 |

| Band Gap (ΔE) | 4.2 |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume